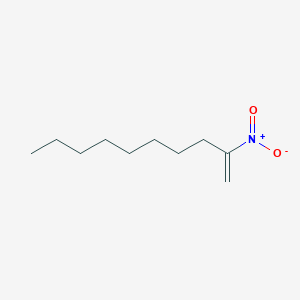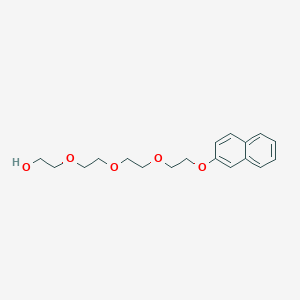
2-(2-(2-(2-(Naphthalen-2-yloxy)ethoxy)ethoxy)ethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(2-(Naphthalen-2-yloxy)ethoxy)ethoxy)ethoxy)ethanol is a complex organic compound characterized by its naphthalene core and multiple ethoxy groups. This compound is notable for its unique structure, which combines the aromatic properties of naphthalene with the flexibility and solubility imparted by the ethoxy chains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(Naphthalen-2-yloxy)ethoxy)ethoxy)ethoxy)ethanol typically involves the following steps:
Starting Material: The synthesis begins with naphthol, which is reacted with ethylene oxide to introduce the first ethoxy group.
Subsequent Ethoxylation: The intermediate product is then subjected to further ethoxylation reactions using ethylene oxide under basic conditions to sequentially add more ethoxy groups.
Final Step: The final product, this compound, is obtained after purification processes such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as potassium hydroxide, can also enhance the efficiency of the ethoxylation process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(2-(Naphthalen-2-yloxy)ethoxy)ethoxy)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene derivative.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various naphthalene derivatives, such as naphthaldehydes, naphthoic acids, and substituted naphthalenes.
Scientific Research Applications
2-(2-(2-(2-(Naphthalen-2-yloxy)ethoxy)ethoxy)ethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology: This compound can be employed in the study of biological systems, especially in the investigation of enzyme-substrate interactions.
Industry: In industrial settings, it is used as a surfactant and emulsifying agent in the formulation of various products.
Mechanism of Action
The mechanism of action of 2-(2-(2-(2-(Naphthalen-2-yloxy)ethoxy)ethoxy)ethoxy)ethanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The ethoxy chains provide flexibility, allowing the compound to adapt to different molecular environments. The naphthalene core can engage in π-π stacking interactions, which are crucial for its binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-(2-(Methoxyethoxy)ethoxy)ethoxy)ethanol: This compound has a similar structure but with a methoxy group instead of a naphthalen-2-yloxy group.
2-(2-(2-(2-(Chloroethoxy)ethoxy)ethoxy)ethanol: This compound features a chloro group, which imparts different reactivity and properties.
Uniqueness
The uniqueness of 2-(2-(2-(2-(Naphthalen-2-yloxy)ethoxy)ethoxy)ethoxy)ethanol lies in its naphthalene core, which provides aromaticity and potential for π-π interactions, distinguishing it from other similar compounds that lack this feature.
Properties
IUPAC Name |
2-[2-[2-(2-naphthalen-2-yloxyethoxy)ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5/c19-7-8-20-9-10-21-11-12-22-13-14-23-18-6-5-16-3-1-2-4-17(16)15-18/h1-6,15,19H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAUVSMBOXAZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612084 |
Source


|
| Record name | 2-[2-(2-{2-[(Naphthalen-2-yl)oxy]ethoxy}ethoxy)ethoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77544-65-1 |
Source


|
| Record name | 2-[2-(2-{2-[(Naphthalen-2-yl)oxy]ethoxy}ethoxy)ethoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

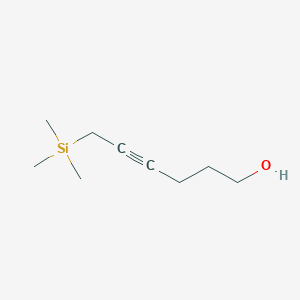


![Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane](/img/structure/B14448520.png)

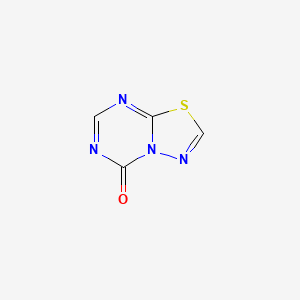

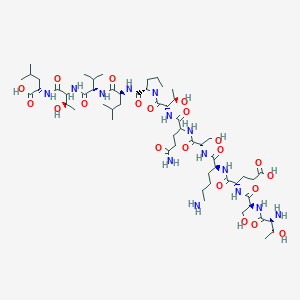

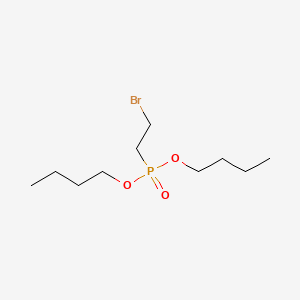

![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
